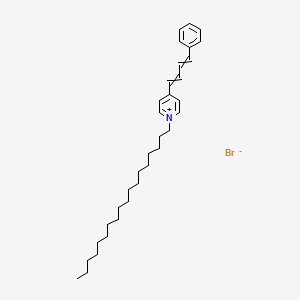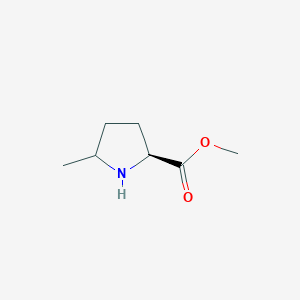
Chlorocarbonyl ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorocarbonyl ferrocene is an organometallic compound that features a ferrocene core with a chlorocarbonyl functional group attached Ferrocene itself is a well-known metallocene consisting of two cyclopentadienyl rings bound to a central iron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlorocarbonyl ferrocene can be synthesized through the reaction of ferrocene with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{Fe(C}_5\text{H}_5\text{)}_2 + \text{COCl}_2 \rightarrow \text{Fe(C}_5\text{H}_5\text{)(C}_5\text{H}_4\text{COCl)} + \text{HCl} ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production methods are less commonly detailed in the literature. the principles of scaling up the reaction would involve optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure efficient and safe production.
Analyse Chemischer Reaktionen
Types of Reactions: Chlorocarbonyl ferrocene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ferrocene core can undergo oxidation to form ferrocenium ions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols, typically under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like ferric chloride or ceric ammonium nitrate.
Major Products:
Substitution: Amides or esters.
Reduction: Hydroxyferrocene derivatives.
Oxidation: Ferrocenium salts.
Wissenschaftliche Forschungsanwendungen
Chlorocarbonyl ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various ferrocene derivatives, which are valuable in catalysis and materials science.
Biology: Investigated for its potential use in bioorganometallic chemistry, including the development of ferrocene-based drugs.
Medicine: Explored for its anticancer and antimicrobial properties due to the unique redox behavior of the ferrocene core.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its electrochemical properties.
Wirkmechanismus
The mechanism by which chlorocarbonyl ferrocene exerts its effects is primarily through its redox-active ferrocene core. The ferrocene moiety can undergo reversible oxidation and reduction, making it a valuable component in redox reactions. The chlorocarbonyl group can also participate in various chemical transformations, allowing for the modification of the compound to target specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Acetylferrocene: Similar to chlorocarbonyl ferrocene but with an acetyl group instead of a chlorocarbonyl group.
Ferrocenylmethanol: Contains a hydroxymethyl group attached to the ferrocene core.
Ferrocenylcarboxylic Acid: Features a carboxyl group attached to the ferrocene core.
Uniqueness: this compound is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to other ferrocene derivatives. This functional group allows for a broader range of chemical transformations, making it a versatile compound in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
1293-79-4 |
|---|---|
Molekularformel |
C12H8Cl2FeO2 10* |
Molekulargewicht |
310.94 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)

